REACTION_CXSMILES
|
N#N.[CH3:3][C:4]1[NH:5][C:6]2[C:11]([C:12]=1[C:13](=[O:18])C(Cl)(Cl)Cl)=[CH:10][CH:9]=[CH:8][C:7]=2[O:19][CH3:20].[OH-:21].[K+].Cl.[CH3:24]O>>[CH3:3][C:4]1[NH:5][C:6]2[C:11]([C:12]=1[C:13]([O:18][CH3:24])=[O:21])=[CH:10][CH:9]=[CH:8][C:7]=2[O:19][CH3:20] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
CC=1NC2=C(C=CC=C2C1C(C(Cl)(Cl)Cl)=O)OC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1 L round-bottomed flask equipped with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
to give a slurry
|
Type
|
STIRRING
|
Details
|
the reaction stirred for 5 min
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
The slurry was stirred at RT for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The cake was washed with DI water (3×30 mL) and suction
|
Type
|
CUSTOM
|
Details
|
dried for 18 h
|
Duration
|
18 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC2=C(C=CC=C2C1C(=O)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.57 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |